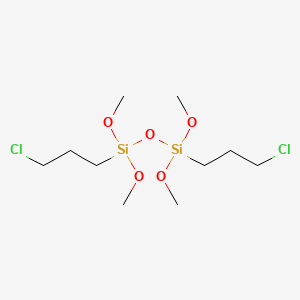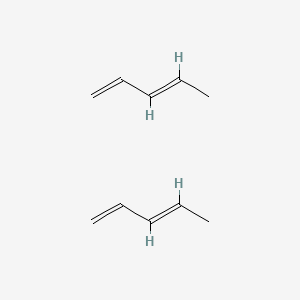![molecular formula C15H16O3 B579489 (5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione CAS No. 17453-36-0](/img/structure/B579489.png)
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is a naturally occurring sesquiterpene lactone, which is a type of organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione can be synthesized through several methods. One common approach involves the autoxidation of santonin, which leads to the formation of various hydroxysantonenes . Another method includes the photolysis of santonene, which produces photosantonenes A and B .
Industrial Production Methods
Industrial production of santonene typically involves the extraction from natural sources, such as Artemisia maritima. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:
Oxidation: Autoxidation of santonene leads to the formation of hydroxysantonenes.
Reduction: Reduction of santonene can produce dihydro-derivatives.
Substitution: This compound can undergo substitution reactions with reagents like phosphorus trihalides.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen and catalysts are used for autoxidation.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Phosphorus trihalides in acetic acid are commonly used for substitution reactions.
Major Products Formed
Hydroxysantonenes: Formed through autoxidation.
Dihydro-derivatives: Formed through reduction.
Chloro-compounds: Formed through substitution with phosphorus trihalides.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of santonene involves its interaction with various molecular targets and pathways. For example, it can undergo keto-enol tautomerism, which affects its reactivity and interactions with other molecules . Additionally, santonene can form complexes with metal ions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Santonin: A closely related compound that also undergoes similar chemical reactions.
Dihydrosantonene: A reduced form of santonene with different chemical properties.
Photosantonene: Formed through the photolysis of santonene.
Uniqueness
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is unique due to its specific structure and reactivity. Its ability to undergo various chemical transformations, such as autoxidation and photolysis, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
17453-36-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.29 |
Nom IUPAC |
(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9H,4,6H2,1-3H3/t9-,15-/m0/s1 |
Clé InChI |
BFJCGDGXDGIOHU-VFZGTOFNSA-N |
SMILES |
CC1C(=O)C=CC2(C1=C3C(=C(C(=O)O3)C)CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


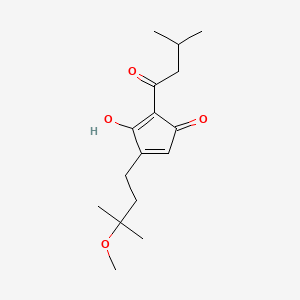
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)

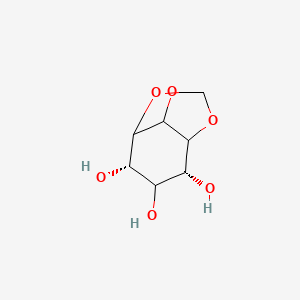
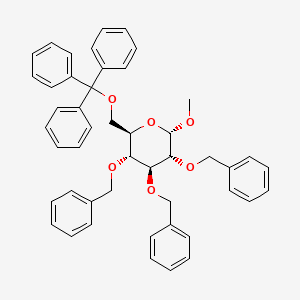
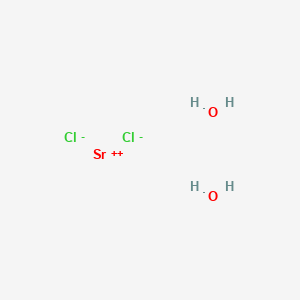
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)


![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
